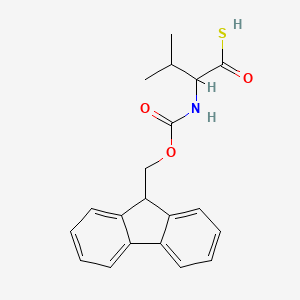

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure ist eine Verbindung, die hauptsächlich in der Peptidsynthese verwendet wird. Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) ist eine Schutzgruppe, die üblicherweise in der Festphasen-Peptidsynthese verwendet wird, um die Aminogruppe von Aminosäuren während des Syntheseprozesses zu schützen. Diese Verbindung ist besonders wertvoll bei der Synthese von Peptiden und Proteinen aufgrund ihrer Stabilität und einfachen Entfernung unter milden Bedingungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure beinhaltet typischerweise die Schutz der Aminogruppe mit der Fmoc-Gruppe. Der Prozess beginnt mit der Aminosäure, die dann mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat oder Triethylamin umgesetzt wird. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) bei Raumtemperatur durchgeführt. Die Fmoc-Gruppe wird über einen E1cB β-Eliminierungsmechanismus eingeführt, der mit Basen mit hohem pKa und geringer sterischer Hinderung effizient ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die mehrere Proben gleichzeitig verarbeiten können. Die Verwendung der Festphasen-Peptidsynthese (SPPS) ermöglicht die effiziente Produktion von Peptiden mit hoher Reinheit und Ausbeute .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Disulfidbrücken können zu Thiolgruppen reduziert werden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod in wässrigen oder organischen Lösungsmitteln.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigen Lösungen.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Disulfide aus der Oxidation, Thiole aus der Reduktion und substituierte Aminosäuren aus nucleophilen Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird bei der Synthese von Peptiden und Proteinen verwendet, um die Untersuchung von Proteinstruktur und -funktion zu erleichtern.

Biologie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Mitteln eingesetzt.

Medizin: Wird bei der Entwicklung von Peptid-Vakzinen und diagnostischen Instrumenten verwendet.

Industrie: Anwendung bei der Produktion von bioaktiven Peptiden für verschiedene industrielle Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure beinhaltet die Schutz der Aminogruppe während der Peptidsynthese. Die Fmoc-Gruppe wird eingeführt, um unerwünschte Reaktionen an der Aminostelle zu verhindern. Während des Syntheseprozesses wird die Fmoc-Gruppe unter milden basischen Bedingungen entfernt, so dass die Aminogruppe an der Peptidbindungsbildung teilnehmen kann. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung der Carboxylgruppe der Aminosäure und die anschließende Bildung von Peptidbindungen .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted amino acids from nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.

Biology: Employed in the development of peptide-based drugs and therapeutic agents.

Medicine: Utilized in the design of peptide vaccines and diagnostic tools.

Industry: Applied in the production of bioactive peptides for various industrial applications.

Wirkmechanismus

The mechanism of action of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to prevent unwanted reactions at the amino site. During the synthesis process, the Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the subsequent formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-(S)-2-Amino-4,4,4-trifluorbutansäure: Ähnlich in der Struktur, enthält jedoch eine Trifluormethylgruppe.

Fmoc-(S)-2-Amino-3-methylglutansäure: Enthält eine zusätzliche Carboxylgruppe.

Fmoc-(S)-2-Amino-3-methylbutansäure: Fehlt die Thiolgruppe.

Einzigartigkeit

Fmoc-(S)-2-Amino-3-methylbutansäurethiolsäure ist aufgrund des Vorhandenseins der Thiolgruppe einzigartig, die spezifische chemische Modifikationen und Reaktionen ermöglicht, die bei anderen ähnlichen Verbindungen nicht möglich sind. Dies macht es besonders wertvoll bei der Synthese von Peptiden mit einzigartigen Eigenschaften und Funktionen .

Eigenschaften

Molekularformel |

C20H21NO3S |

|---|---|

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |

InChI |

InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25) |

InChI-Schlüssel |

PBLJDXXXTXTWOT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)

![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)

![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)

![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)